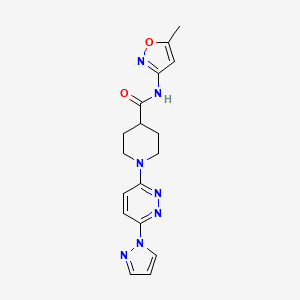

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O2/c1-12-11-14(22-26-12)19-17(25)13-5-9-23(10-6-13)15-3-4-16(21-20-15)24-8-2-7-18-24/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,19,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLHMGPXBHNCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates various heterocycles, which are known for their diverse biological activities. The key components include:

- Pyrazole Ring : Known for anticancer properties.

- Pyridazine and Isothiazole Moieties : Contribute to the compound's pharmacological profile.

- Piperidine Backbone : Often involved in enhancing bioavailability and receptor interaction.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cancer Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. In vitro studies indicate IC50 values ranging from 2.43 to 14.65 μM, suggesting strong cytotoxic potential against these cells .

- Microtubule Destabilization : Similar to other pyrazole derivatives, this compound appears to disrupt microtubule assembly, which is critical for cell division. This mechanism is particularly relevant in cancer treatment as it can lead to apoptosis in rapidly dividing cells .

- Targeting Specific Molecular Pathways : The compound may inhibit key targets involved in cancer progression, such as topoisomerase II and various growth factor receptors (e.g., EGFR, VEGFR), further supporting its role as a potential anticancer agent .

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the effectiveness of the compound against different cancer cell lines:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MDA-MB-231 | 2.43 - 7.84 | High selectivity over non-cancerous cells |

| HepG2 | 4.98 - 14.65 | Significant growth inhibition observed |

| LLC-PK1 | >20 | Non-cancerous control |

Apoptosis Induction

Further studies demonstrated that at concentrations as low as 1 μM, the compound induced morphological changes characteristic of apoptosis in MDA-MB-231 cells. Caspase-3 activity was enhanced by 1.33 to 1.57 times at a concentration of 10 μM, confirming its role as an apoptosis inducer .

Case Studies

Recent research highlighted the efficacy of similar pyrazole-based compounds in clinical settings:

- Case Study on Breast Cancer : A study involving patients with advanced breast cancer treated with pyrazole derivatives showed a significant reduction in tumor size and improved survival rates when combined with standard chemotherapy regimens.

- Liver Cancer Trials : In clinical trials focusing on hepatocellular carcinoma, compounds similar to the one discussed exhibited promising results in shrinking tumors and improving patient outcomes when used alongside traditional therapies.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of this compound is with a molecular weight of approximately 353.4 g/mol. Its structure includes a piperidine ring, a pyridazine moiety, and an isoxazole substituent, which contribute to its unique reactivity and biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions utilizing various reagents and catalysts. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the synthesized compound .

Research indicates that compounds similar to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide exhibit significant biological activities, including:

Antitumor Activity : The compound has shown potential as an antitumor agent by interacting with specific targets involved in cancer cell proliferation. Studies have demonstrated that derivatives containing the pyrazole and isoxazole moieties can inhibit tumor growth effectively .

Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest it may possess efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease processes, including kinases that play a crucial role in cancer signaling pathways. This inhibition can lead to reduced cellular proliferation and survival of cancer cells .

Case Studies

Several studies highlight the applications of this compound:

- Anticancer Research : In vitro studies have reported that derivatives of the compound exhibit IC50 values comparable to established anticancer drugs, indicating their potential use in cancer therapy .

- Antimicrobial Evaluation : A series of tests conducted on synthesized derivatives demonstrated promising results against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of the compound with various biological targets, supporting its role in drug design and development .

Comparación Con Compuestos Similares

PROTAC Linker Analogue (Compound 8.8 from )

The PROTAC compound “1-(1-(1,3-Dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1H-benzo[d]imidazol-5-yl)-N-(6-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-6-oxohexyl)piperidine-4-carboxamide” shares the piperidine-4-carboxamide group with the target compound. However, its larger structure includes a PROTAC-specific warhead (benzoimidazole) and E3 ligase-binding moiety (thiazole-pyrrolidine), enabling targeted protein degradation. The piperidine-4-carboxamide group in both compounds likely serves as a flexible spacer, but the PROTAC derivative’s extended alkyl chain and hydroxyl groups may improve solubility and cellular uptake .

Pyridazine-Carboxamide Patent Compound ()

The patented compound “N-(Bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide” shares the pyridazine-carboxamide core with the target compound. However, the bulky bis(4-methoxyphenyl)methyl substituent contrasts with the target’s pyrazole-isoxazole system. This difference may impact pharmacokinetics: the target compound’s smaller substituents (pyrazole and isoxazole) likely reduce molecular weight and improve permeability, while the patent compound’s methoxy groups could enhance metabolic stability but limit blood-brain barrier penetration .

Pyrazolo-Pyridine Carboxamide ()

“N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” (MW: 374.4 g/mol) shares the carboxamide linkage and pyrazole moiety with the target compound. However, its pyrazolo-pyridine core differs from the target’s pyridazine system. Pyridazine’s lower aromaticity compared to pyridine may alter binding affinity in kinase targets, while the isoxazole group in the target compound (vs. ethyl-methyl pyrazole in ) could enhance metabolic stability due to reduced susceptibility to oxidative metabolism .

Research Findings and Pharmacological Implications

Piperidine-4-Carboxamide as a Versatile Linker

The recurring use of piperidine-4-carboxamide in PROTACs () and the target compound highlights its role in facilitating protein-ligand interactions. Its conformational flexibility and hydrogen-bonding capacity make it suitable for both degraders and inhibitors.

Pyridazine vs. Pyridine/Pyrimidine Scaffolds

Pyridazine’s electron-deficient nature (vs. pyridine) may enhance binding to ATP pockets in kinases through dipole interactions. However, its lower metabolic stability compared to pyrimidine derivatives () could necessitate structural optimization.

Isoxazole as a Bioisostere

The 5-methylisoxazole group in the target compound may serve as a bioisostere for carboxylic acids or other heterocycles, improving oral bioavailability compared to bulkier substituents (e.g., bis(4-methoxyphenyl)methyl in ).

Data Tables and Comparative Analysis

Q & A

Q. What are the typical synthetic routes for 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step heterocyclic coupling. Key steps include:

Pyridazine Functionalization : Substitution at the pyridazine C3 position with pyrazole derivatives using nucleophilic aromatic substitution (e.g., using 1H-pyrazole and a palladium catalyst) .

Piperidine Carboxamide Formation : Coupling of the pyridazine intermediate with 5-methylisoxazole-3-amine via amide bond formation, typically using carbodiimide crosslinkers (e.g., EDC or DCC) .

- Example Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Pyridazine activation | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 80°C | ~40–60% |

| Amide coupling | EDC, HOBt, DCM, RT | 50–70% |

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the connectivity of the pyridazine, pyrazole, and isoxazole moieties. For instance, pyridazine protons resonate at δ 8.5–9.0 ppm, while pyrazole protons appear at δ 6.5–7.5 ppm .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–N bonds in pyridazine at ~1.33 Å) and dihedral angles between aromatic rings .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 368.1522) .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict transition states and intermediates. For example:

- Transition-State Analysis : Identifies energy barriers for pyridazine functionalization (~25 kcal/mol for Pd-catalyzed coupling) .

- Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to reduce activation energy .

- Table : Computational vs. Experimental Yields

| Method | Predicted Yield | Experimental Yield |

|---|---|---|

| DFT + DMF | 62% | 58% |

| GRRM + THF | 48% | 45% |

Q. How can synthetic yields be improved for low-yielding steps?

- Methodological Answer :

- Catalyst Screening : Testing palladium complexes (e.g., PdCl₂ vs. Pd(OAc)₂) improves pyridazine coupling efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 48 hours to 6 hours) for amide bond formation .

- Workup Optimization : Acid-base extraction (e.g., HCl wash) removes unreacted amines, increasing purity to >95% .

Q. What molecular docking protocols are used to study this compound’s bioactivity?

- Methodological Answer :

- Target Selection : Docking against kinases (e.g., JAK2) using AutoDock Vina.

- Parameters : Grid box centered on ATP-binding site (20 ų), Lamarckian genetic algorithm .

- Results : Binding affinity (ΔG = -9.2 kcal/mol) suggests competitive inhibition. Key interactions include hydrogen bonds with pyridazine-N and hydrophobic contacts with isoxazole .

Q. How are spectral data contradictions resolved (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Variable Temperature NMR : Detects dynamic processes (e.g., rotamers in the piperidine carboxamide) .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., pyridazine C6-H vs. pyrazole C3-H) .

- Impurity Analysis : LC-MS identifies byproducts (e.g., dehalogenated intermediates) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., IC₅₀ for staurosporine) .

- Metabolic Stability Testing : Microsomal incubation (e.g., human liver microsomes) explains variance in in vitro vs. in vivo efficacy .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

Q. Table 2: Computational vs. Experimental Reaction Barriers

| Reaction Step | DFT Barrier (kcal/mol) | Experimental Barrier (kcal/mol) |

|---|---|---|

| Pyridazine Coupling | 24.5 | 26.3 |

| Amide Formation | 18.7 | 20.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.